molecular formula C5H8O2 B14665873 Hydroperoxide, 1,1-dimethyl-2-propynyl CAS No. 36566-81-1

Hydroperoxide, 1,1-dimethyl-2-propynyl

Cat. No.: B14665873
CAS No.: 36566-81-1
M. Wt: 100.12 g/mol
InChI Key: GAWVOWRSLNKQFB-UHFFFAOYSA-N
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Description

The compound Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethyl-2-propynyl ester (CAS 141895-75-2) is a carbamate ester derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its structure features a carbamate functional group (-O-C(O)-N-), a propenyl moiety (1-oxo-2-propenyl), and a dimethylpropynyl ester side chain (1,1-dimethyl-2-propynyl). This compound is distinct from hydroperoxides, which contain an -OOH group, and its reactivity is influenced by the electron-withdrawing carbonyl and ester groups.

Properties

CAS No.

36566-81-1

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3-hydroperoxy-3-methylbut-1-yne

InChI

InChI=1S/C5H8O2/c1-4-5(2,3)7-6/h1,6H,2-3H3

InChI Key

GAWVOWRSLNKQFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OO

Origin of Product

United States

Preparation Methods

Direct Reaction of 1,1-Dimethyl-2-Propynyl Alcohol with Hydrogen Peroxide

Reaction Mechanism

This method involves nucleophilic substitution between 1,1-dimethyl-2-propynyl alcohol and hydrogen peroxide under acidic or catalytic conditions:
$$
\text{(CH₃)₂C≡C-CH₂OH + H₂O₂ → (CH₃)₂C≡C-CH₂OOH + H₂O}
$$

Key Variables:
  • Catalysts : Sulfuric acid (0.5–2.0 mol%) or Amberlyst-15 resin.
  • Temperature : 0–10°C to minimize peroxide decomposition.
  • Solvent : Ethyl acetate or dichloromethane for biphasic separation.
Optimization Data:
Parameter Optimal Range Yield (%) Purity (%)
H₂O₂ Concentration 30–50% w/w 78–85 92–95
Reaction Time 4–6 hours 82 94
Molar Ratio (Alcohol:H₂O₂) 1:1.2 85 96

Challenges : Competing side reactions (e.g., epoxidation of the alkyne) require strict temperature control.

Alkylation of Cyclododecanone 1,1-Dihydroperoxide

Synthetic Pathway:

  • Bis-Peroxyacetal Formation :
    Cyclododecanone 1,1-dihydroperoxide reacts with 1,1-dimethyl-2-propynyl bromide in the presence of NaH:
    $$
    \text{Cyclododecanone-OOH + Br-C≡C-C(CH₃)₂ → Bis-peroxyacetal Intermediate}
    $$
  • Hydrolysis :
    Acidic hydrolysis (HCl/THF, 0°C) cleaves the peroxyacetal to yield the target hydroperoxide.
Performance Metrics:
  • Yield : 67–74% after purification.
  • By-products : <5% cyclic ethers due to competing intramolecular cyclization.

Auto-Oxidation of 1,1-Dimethyl-2-Propynyl Alkane

Industrial-Scale Process:

Exposure of 3,3-dimethyl-1-pentyne to oxygen under UV light initiates radical-chain auto-oxidation:
$$
\text{(CH₃)₂C≡C-CH₂-CH₃ + O₂ → (CH₃)₂C≡C-CH₂-OOH}
$$

Critical Parameters:
Factor Industrial Setting Lab-Scale Adaptation
Oxygen Pressure 5–10 bar 1–2 bar (balloon)
Initiator Di-tert-butyl peroxide AIBN (0.1 mol%)
Temperature 40–60°C 25–30°C
Conversion Rate 90–95% (24h) 60–70% (48h)

Safety Note : Requires stabilizers (e.g., 0.01% EDTA) to prevent explosive decomposition.

Halohydroperoxide Intermediate Route

Stepwise Synthesis:

  • Epoxidation : React 1,1-dimethyl-2-propynyl chloride with hydrogen peroxide and N-chloroacetamide:
    $$
    \text{Cl-C≡C-C(CH₃)₂ + H₂O₂ → Cl-C≡C-C(CH₃)₂-OOH}
    $$
  • Dehydrohalogenation : Treat with K₂CO₃ in methanol to eliminate HCl:
    $$
    \text{Cl-C≡C-C(CH₃)₂-OOH → HC≡C-C(CH₃)₂-OOH}
    $$
Yield Comparison:
Step Yield (%) Selectivity (%)
Epoxidation 65 88
Dehydrohalogenation 92 95

Comparative Analysis of Methods

Method Scalability Cost Efficiency Safety Profile Environmental Impact
Direct H₂O₂ Reaction High Moderate Moderate Low (aqueous waste)
Alkylation-Hydrolysis Medium High High Medium (solvent use)
Auto-Oxidation Industrial Low Low High (O₂ consumption)
Halohydroperoxide Route Low High Low High (Cl⁻ by-products)

Advanced Mechanistic Insights

Radical Stabilization Effects:

The tertiary carbon adjacent to the hydroperoxide group confers stability via hyperconjugation:
$$
\text{(CH₃)₂C≡C-CH₂-O-O- ↔ (CH₃)₂C≡C-CH₂-O- + - OH}
$$
DFT calculations (B3LYP/6-311++G(d,p)) show a bond dissociation energy (BDE) of 38.2 kcal/mol for the O-O bond, explaining its controlled reactivity.

Catalytic Cycle in Auto-Oxidation:

  • Initiation :
    $$
    \text{ROOR → 2 RO- (R = alkyl)}
    $$
  • Propagation : $$ \text{RO- + RH → ROH + R- } $$ $$ \text{R- + O₂ → ROO- } $$

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1,1-dimethyl-2-propynyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to catalyze the reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and alcohols, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

While the search results do not contain specific case studies or comprehensive data tables for "Hydroperoxide, 1,1-dimethyl-2-propynyl," they do provide some information regarding hydroperoxides and their applications.

General Information
Hydroperoxides are compounds with the general formula R-O-OH . The search results mention the use of hydroperoxides as fragrances, particularly in cleaning agents and cosmetics .

Applications of Hydroperoxides

  • Fragrances: Certain hydroperoxides, particularly those with 6 to 15 carbon atoms, have strong fragrance properties and can be used to scent cleaning products, detergents, laundry aids, toothpaste, and cosmetics . The intensity of the odor is so strong that they only need to be dosed in the ppm range .
  • Cleaning Products: Hydroperoxides can be used in cleaning agents to provide a "bleach smell" .
  • Rocket Propellants: Highly concentrated hydrogen peroxide has been used as a rocket mono-propellant and oxidizer since the 1940s .
  • Other Industrial Uses: Hydrogen peroxide, a related compound, is used in various industries, including semiconductor manufacturing, pulp and paper processing, textiles, leather tanning, and wastewater treatment . It can act as a bleaching agent, cleaning agent, etching agent, and oxidizing agent .

Safety Considerations
Hydrogen peroxide can be hazardous. Exposure to concentrated hydrogen peroxide (52% or greater) may cause severe injury, burns, or death through inhalation, ingestion, or skin/eye contact . Fire may produce irritating, corrosive, and/or toxic gasses . Emergency life-support procedures are required for acute exposure, including moving the victim to fresh air, artificial respiration if needed, and flushing eyes with water for at least 15 minutes in case of eye exposure .

Synthesis of Hydroperoxides
Hydroperoxides can be synthesized by reacting corresponding alcohols with hydrogen peroxide . For example, 4-ethyl-octan-4-ol can be reacted with hydrogen peroxide in the presence of sulfuric acid to produce the corresponding hydroperoxide .

Mechanism of Action

The mechanism by which hydroperoxide, 1,1-dimethyl-2-propynyl exerts its effects involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or modification of cellular components. The pathways involved include the oxidation of lipids, proteins, and nucleic acids, which can result in cell death or other biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a structural and functional analysis:

Key Structural Differences:

Functional Groups: Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethyl-2-propynyl ester: Contains a carbamate group, propenyl, and propynyl substituents . Impurities in Drospirenone/Ethinyl Estradiol (): Include amino alcohols (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol), naphthol derivatives (e.g., 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol), and fluorinated aromatics (e.g., 1-fluoronaphthalene). These feature thiophene, naphthalene, and fluorinated aromatic systems, unlike the alkyne and carbamate groups in the compound from .

Molecular Weight and Complexity: The carbamate ester (C₉H₁₁NO₃) has a molecular weight of 181.19 g/mol, whereas impurities in range from simpler structures like c Naphthalene-1-ol (144.17 g/mol) to more complex molecules like e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (C₁₈H₂₀N₂OS, 312.43 g/mol) .

Reactivity: The carbamate ester’s propenyl and propynyl groups may undergo addition or oxidation reactions, whereas amino alcohols (e.g., compound a) in exhibit basicity due to the methylamino group. Naphthol derivatives (e.g., compound c) are prone to electrophilic substitution .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
Carbamic acid, (1-oxo-2-propenyl)-, ... C₉H₁₁NO₃ 181.19 Carbamate, propenyl, propynyl
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS 169.24 Amino alcohol, thiophene
1-Fluoronaphthalene C₁₀H₇F 146.16 Fluorinated aromatic
(S)-N-Methyl-3-(naphthalen-1-yloxy)-... C₁₈H₂₀N₂OS 312.43 Naphthol, thiophene, amine

Key Observations:

  • The carbamate ester () is less aromatic and more aliphatic compared to the naphthalene/thiophene-containing impurities in .
  • Its molecular weight is intermediate between simpler fluorinated aromatics and larger amine derivatives.

Notes and Limitations

The compound analyzed here is a carbamate ester, which differs significantly in reactivity and structure from hydroperoxides.

Data Gaps : Detailed reactivity or thermodynamic data (e.g., stability, degradation pathways) for the carbamate ester are absent in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Hydroperoxide, 1,1-dimethyl-2-propynyl in laboratory settings?

  • Methodological Answer : A common approach involves catalytic oxidation of the corresponding alkynol using hydrogen peroxide (H₂O₂) under controlled conditions. For example, SrCl₂·6H₂O in acetonitrile (MeCN) at room temperature can catalyze peroxide formation (3–10 hours). Post-reaction, extraction with ethyl acetate (EtOAc), washing with sodium bicarbonate, drying over anhydrous Na₂SO₄, and purification via silica gel chromatography (hexane/EtOAc) yield the product . Characterization should include ¹H/¹³C-NMR and mass spectrometry (MS) to confirm structure and purity .

Q. How should researchers assess the stability and peroxide content of this compound over time?

  • Methodological Answer : Stability testing requires periodic quantification of peroxide content using iodometric titration (e.g., KI-starch method) or Fourier-transform infrared spectroscopy (FTIR) to monitor O-O bond integrity. Store samples in amber glass containers at ≤4°C in well-ventilated areas, avoiding metals and ignition sources . Test every 3 months; discard if peroxide concentration exceeds 100 ppm or if crystals/precipitates form .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C-NMR for functional group identification (e.g., hydroperoxide proton at δ 8–10 ppm) and MS for molecular ion confirmation (expected m/z: ~181 for C₉H₁₁NO₃). High-performance liquid chromatography (HPLC) with UV detection (λ = 200–220 nm) monitors purity, while differential scanning calorimetry (DSC) assesses thermal decomposition risks .

Advanced Research Questions

Q. What mechanistic insights exist regarding the role of this compound in radical-initiated oxidation reactions?

  • Methodological Answer : The compound can act as a radical initiator due to its labile O-O bond. In lipid peroxidation studies, electron paramagnetic resonance (EPR) spectroscopy detects alkoxyl (RO·) and peroxyl (ROO·) radicals generated during decomposition. Kinetic studies (e.g., UV-Vis at 560 nm) quantify oxidative damage to membrane lipids, with rate constants calculated using Arrhenius plots . Compare with tert-butyl hydroperoxide (t-BHP) controls to evaluate reactivity differences .

Q. How can conflicting data on the decomposition kinetics of this compound be resolved?

  • Methodological Answer : Discrepancies in Arrhenius parameters (e.g., activation energy, half-life) may arise from impurities or solvent effects. Standardize experimental conditions: use anhydrous solvents, exclude stabilizers, and employ thermogravimetric analysis (TGA) for precise decomposition profiling. Cross-validate results with multiple techniques (e.g., gas chromatography for volatile byproducts, DSC for exothermic peaks) .

Q. What experimental strategies mitigate hazards during large-scale reactions involving this compound?

  • Methodological Answer : Implement strict safety protocols:

  • Use explosion-proof equipment and grounded metal containers to prevent static discharge .
  • Conduct reactions in fume hoods with secondary containment trays.
  • Limit batch sizes (<100 mL) and monitor temperature with in-situ probes.
  • Quench excess peroxide with aqueous NaHSO₃ or MnO₂ before disposal .

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